Dimethyl(prop-2-en-1-yl)sulfanium perchlorate
Description
Dimethyl(prop-2-en-1-yl)sulfanium perchlorate is an organosulfur compound with the molecular formula C5H11ClO4S It is a sulfonium salt where the sulfur atom is bonded to two methyl groups and one prop-2-en-1-yl group, with perchlorate as the counterion
Properties
CAS No. |
62161-91-5 |
|---|---|
Molecular Formula |
C5H11ClO4S |
Molecular Weight |
202.66 g/mol |
IUPAC Name |
dimethyl(prop-2-enyl)sulfanium;perchlorate |
InChI |
InChI=1S/C5H11S.ClHO4/c1-4-5-6(2)3;2-1(3,4)5/h4H,1,5H2,2-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JRZMSWFKXGKLKR-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC=C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(prop-2-en-1-yl)sulfanium perchlorate typically involves the alkylation of dimethyl sulfide with prop-2-en-1-yl chloride in the presence of a strong acid, such as perchloric acid. The reaction proceeds as follows:
Alkylation Reaction: Dimethyl sulfide reacts with prop-2-en-1-yl chloride in the presence of perchloric acid. [ \text{(CH}_3\text{)}_2\text{S} + \text{CH}_2=\text{CH-CH}_2\text{Cl} + \text{HClO}_4 \rightarrow \text{(CH}_3\text{)}_2\text{S-CH}_2\text{CH=CH}_2\text{ClO}_4 ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-2-en-1-yl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide. 3
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